molecular formula C23H28N4O6S2 B2884713 ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534556-02-0

ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2884713
M. Wt: 520.62
InChI Key: MWIOMZJMKLEHEV-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS number. It may also include information about the class of compounds it belongs to and its role or use in scientific research or industry.



Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied.


Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study outlined an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of related compounds in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003). This research highlights the compound's utility in organic synthesis, offering a pathway to synthesize diverse chemical structures with potential biological activity.

  • Another study reported on the synthesis of novel pyrido and thieno pyrimidines, demonstrating the compound's role in generating new fused systems with potential pharmacological applications. The research presents methods for preparing ethoxycarbonyl and methylthieno derivatives, indicating the compound's contribution to expanding the toolkit for synthesizing heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Pharmacological Applications

  • Synthesis and pharmacological activity assessments have been conducted on derivatives of the compound, exploring their low toxicity and specific activities such as antiradical and anti-inflammatory effects. This suggests a potential application in designing new therapeutic agents, highlighting the importance of structural modifications to enhance biological activity (Zykova et al., 2016).

  • The design and synthesis of thiazole-aminopiperidine hybrid analogues, including derivatives of the compound, have demonstrated their potential as Mycobacterium tuberculosis GyrB inhibitors. This indicates the compound's relevance in the development of new antimicrobial agents targeting tuberculosis (Jeankumar et al., 2013).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This includes its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include more detailed studies of its reactivity, investigations into its potential uses in industry or medicine, or the development of new synthesis methods.


Please note that the above is a general guide and the specific details would depend on the particular compound and the available scientific literature. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific database.


properties

IUPAC Name

ethyl 3-(methylcarbamoyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-3-33-23(30)26-13-10-17-18(14-26)34-22(19(17)21(29)24-2)25-20(28)15-6-8-16(9-7-15)35(31,32)27-11-4-5-12-27/h6-9H,3-5,10-14H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIOMZJMKLEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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